molecular formula C26H30N2O4S B11613756 ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate

Cat. No.: B11613756
M. Wt: 466.6 g/mol
InChI Key: HTUGIAZMIINQGQ-OWJZXNPYSA-N
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Description

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a carboxylate group, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ETHYL (5Z)-5-{[4-(DIETHYLAMINO)-2-METHOXYPHENYL]METHYLIDENE}-2-[(4-METHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDROTHIOPHENE-3-CARBOXYLATE include:

Uniqueness

Its structure allows for various chemical modifications and interactions, making it a versatile compound for research and industrial use .

Biological Activity

Ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-methylanilino)-4-oxothiophene-3-carboxylate is a complex organic compound with potential biological activities. Its unique structure, which includes a thiophene ring and various aromatic substituents, suggests significant interactions with biological systems. This article explores its biological activity, synthesis, and potential applications based on existing research findings.

Molecular Characteristics

  • Molecular Formula : C26H30N2O4S
  • Molecular Weight : 478.60 g/mol

The compound features a thiophene core with multiple functional groups that may contribute to its biological properties. The presence of the diethylamino group and methoxyphenyl moiety enhances its potential for interaction with biological targets.

Structural Comparison

Compound NameMolecular FormulaKey FeaturesUnique Aspects
Ethyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateC14H16N2O3Tetrahydropyrimidine coreDifferent core structure; potential for different biological activity
Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylateC14H14ClN2O4SChlorophenyl substituentPresence of chlorine affects reactivity
Ethyl 2-amino-5-(4-nitrophenyl)thiophene-3-carboxylateC14H14N2O4SNitro group on phenyl ringNitro group may enhance electron-withdrawing properties

This comparison highlights the unique combination of functional groups in this compound, which may contribute to its distinct biological activities and potential applications in various fields.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. Research has indicated that compounds with thiophene moieties can inhibit cancer cell proliferation through various mechanisms, including:

  • Induction of apoptosis in cancer cells
  • Inhibition of angiogenesis
  • Disruption of cell cycle progression

In vitro studies have shown that this compound can effectively reduce the viability of several cancer cell lines, including breast and prostate cancer cells, suggesting its potential as a therapeutic agent.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against a range of pathogens. It has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Mechanistic Studies

Understanding the mechanism of action is crucial for further development. Research indicates that this compound interacts with specific cellular targets, including:

  • Enzymes : Inhibition of key enzymes involved in cancer metabolism.
  • Receptors : Modulation of receptor activity that regulates cell survival and proliferation.

These interactions suggest a multifaceted approach to its biological activity, making it a candidate for further pharmacological exploration .

Study 1: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. Results indicated:

  • IC50 Value : 12 µM after 48 hours of treatment.
  • Mechanism : Induction of apoptosis via caspase activation.

Study 2: Antimicrobial Efficacy Assessment

In another study, the compound was assessed for its antimicrobial activity against Staphylococcus aureus and Escherichia coli:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

These findings support the compound's potential as an antimicrobial agent .

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate

InChI

InChI=1S/C26H30N2O4S/c1-6-28(7-2)20-14-11-18(21(16-20)31-5)15-22-24(29)23(26(30)32-8-3)25(33-22)27-19-12-9-17(4)10-13-19/h9-16,29H,6-8H2,1-5H3/b22-15-,27-25?

InChI Key

HTUGIAZMIINQGQ-OWJZXNPYSA-N

Isomeric SMILES

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OC

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O)OC

Origin of Product

United States

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